molecular formula C10H11NO4 B2961703 3-Dimethylcarbamoyloxy-benzoic acid CAS No. 908107-47-1

3-Dimethylcarbamoyloxy-benzoic acid

Cat. No.: B2961703
CAS No.: 908107-47-1
M. Wt: 209.201
InChI Key: SOWNAPGQSBRAQW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Dimethylcarbamoyloxy-benzoic acid typically involves the reaction of benzoic acid with dimethylcarbamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

3-Dimethylcarbamoyloxy-benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Dimethylcarbamoyloxy-benzoic acid is utilized in several scientific research areas, including:

Mechanism of Action

The mechanism of action of 3-Dimethylcarbamoyloxy-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylcarbamoyloxy group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-N,N-Dimethylcarbamoyloxy-benzoic acid
  • 3-(Decyloxy)benzoic acid
  • 3-Dodecanoylamino-benzoic acid
  • 3-(Tetradecyloxy)benzoic acid
  • 3-(Hexadecylthio)benzoic acid

Uniqueness

3-Dimethylcarbamoyloxy-benzoic acid is unique due to its specific substitution pattern and the presence of the dimethylcarbamoyloxy group. This group imparts distinct chemical properties, such as increased solubility and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

3-(dimethylcarbamoyloxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-11(2)10(14)15-8-5-3-4-7(6-8)9(12)13/h3-6H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOWNAPGQSBRAQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC=CC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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